9-Formyl-9-hydroxyfluorene

Description

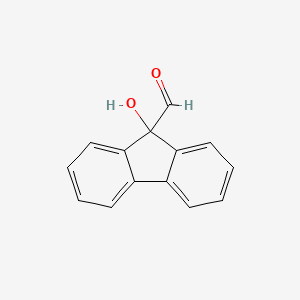

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

9-hydroxyfluorene-9-carbaldehyde |

InChI |

InChI=1S/C14H10O2/c15-9-14(16)12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,16H |

InChI Key |

UCDNWFAVCKTEIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 9 Formyl 9 Hydroxyfluorene and Its Precursors

Retrosynthetic Analysis of 9-Formyl-9-hydroxyfluorene

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary challenge lies in the introduction of both a formyl and a hydroxyl group onto the same carbon atom of the fluorene (B118485) scaffold.

Considerations for the C-9 Position Functionalization

The C-9 position of fluorene is known for its unique reactivity. The methylene (B1212753) protons at this position are acidic (pKa ≈ 22.6 in DMSO), allowing for deprotonation to form the fluorenyl anion. This nucleophilic anion is central to many C-9 functionalization strategies. Any retrosynthetic approach must consider the stability of the target molecule and the potential for side reactions, such as over-oxidation or rearrangement.

A plausible disconnection for this compound involves the late-stage introduction of one of the functional groups. Two primary retrosynthetic pathways can be envisioned:

Pathway A: Hydroxylation of a 9-formylfluorene precursor. This approach disconnects the C-9-OH bond, identifying 9-formylfluorene as a key intermediate. The challenge then becomes the selective hydroxylation of the tertiary carbon at the C-9 position without affecting the aldehyde functionality.

Pathway B: Formylation of a 9-hydroxyfluorene precursor. This strategy involves the disconnection of the C-9-CHO bond, pointing to 9-hydroxyfluorene (fluoren-9-ol) as the key precursor. This route would require a C-formylation reaction at an already oxygenated and sterically hindered carbon center.

A third, more convergent approach could involve the formation of the C-9 carbon-carbon and carbon-oxygen bonds from a suitable fluorenone precursor through nucleophilic addition of a formyl anion equivalent, followed by hydroxylation.

Strategies for Ortho-Formyl and Hydroxyl Group Installation

While the primary focus is on the C-9 position, the broader context of formylation and hydroxylation of aromatic systems can provide insights. Ortho-formylation of phenols, for instance, is a well-established transformation, often achieved through reactions like the Reimer-Tiemann or Duff reaction. However, the electronic and steric environment of the C-9 position of fluorene is significantly different from that of a phenolic ring, making direct analogies challenging. The installation of both a formyl and a hydroxyl group at the same aliphatic carbon, as in the target molecule, is a distinct synthetic problem from aromatic substitution.

Synthesis of Fluorene Backbone and Key Intermediates

The synthesis of the fluorene backbone, either substituted or unsubstituted, is the foundational step for accessing this compound.

Approaches to Substituted Fluorenes

The fluorene core can be synthesized through various methods, including intramolecular Friedel-Crafts reactions of appropriately substituted biphenyls. For instance, the cyclization of 2-biphenylcarboxylic acid or its derivatives can yield fluorenone, which can be subsequently reduced to fluorene. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to construct the biaryl linkage prior to cyclization.

Preparation of 9-Oxygenated Fluorene Precursors

The synthesis of 9-oxygenated fluorenes, such as 9-fluorenone (B1672902) and 9-hydroxyfluorene, is crucial for several synthetic strategies.

9-Fluorenone: This ketone is a common precursor and can be prepared by the oxidation of fluorene. Various oxidizing agents and conditions have been reported for this transformation. A notable method involves the use of a base, such as sodium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO) with the introduction of an oxygen-containing gas. google.com

9-Hydroxyfluorene (Fluoren-9-ol): This secondary alcohol is readily accessible through the reduction of 9-fluorenone. A common laboratory method utilizes sodium borohydride (B1222165) in an alcoholic solvent. chemicalbook.com An alternative synthesis involves the reaction of a quinone with sodium hydroxide to produce a 9-hydroxyfluorene-9-carboxylic acid sodium salt, which is then acidified. guidechem.com

Direct Functionalization at the C-9 Position

Direct functionalization of the fluorene C-9 position is a powerful strategy for introducing the required formyl and hydroxyl groups or their precursors.

The acidity of the C-9 protons allows for the generation of the fluorenyl anion using a strong base. This anion can then react with various electrophiles.

Synthesis of 9-Formylfluorene: A key intermediate, 9-formylfluorene (also known as 9-fluorenylformaldehyde or 9H-fluorene-9-carboxaldehyde), can be synthesized by reacting fluorene with a formylating agent in the presence of a base. A patented method describes the reaction of industrial fluorene with ethyl formate (B1220265) and a metal alkoxide in a suitable solvent. google.com The reaction proceeds through the nucleophilic attack of the fluorenyl anion on the electrophilic carbon of ethyl formate.

Table 1: Synthesis of 9-Formylfluorene

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|

Synthesis of 9-Hydroxyfluorene-9-carboxylic acid: Another important C-9 functionalized precursor is 9-hydroxyfluorene-9-carboxylic acid. This compound can be synthesized by reacting fluorene with a dialkyl carbonate in the presence of a strong base like potassium ethylate, followed by acidification. prepchem.com This reaction introduces a carboxyl group at the C-9 position, which could potentially be reduced to the desired formyl group.

Table 2: Synthesis of 9-Hydroxyfluorene-9-carboxylic acid

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|

With 9-formylfluorene in hand, a subsequent hydroxylation step at the C-9 position would be required to complete the synthesis of this compound. This could potentially be achieved through a base-catalyzed autoxidation, as has been observed in the hydroxylation of a similar compound, ap-9-pivaloylfluorene. nih.gov The mechanism would likely involve the formation of the enolate of 9-formylfluorene, which then reacts with molecular oxygen.

Alternatively, starting from 9-hydroxyfluorene-9-carboxylic acid, a selective reduction of the carboxylic acid to an aldehyde would be necessary. This is a challenging transformation in the presence of a tertiary alcohol, but could potentially be achieved using specific reducing agents under carefully controlled conditions.

Grignard Reagent and Organolithium Chemistry at C-9

The introduction of a hydroxyl group at the C-9 position of fluorene is often preceded by the formation of a carbon-carbon bond at this site, typically starting from 9-fluorenone. Grignard and organolithium reagents are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of 9-fluorenone to form a tertiary alcohol. chegg.comwikipedia.org

The general reaction involves treating 9-fluorenone with an organomagnesium halide (Grignard reagent) or an organolithium compound. wikipedia.org For instance, the reaction of 9-fluorenone with methylmagnesium bromide or methyllithium (B1224462) results in the formation of 9-methyl-9-hydroxyfluorene. This intermediate is a key precursor, where the methyl group can be further functionalized. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the organometallic reagent. rsc.org

| Starting Material | Reagent | Product | Solvent | General Conditions |

|---|---|---|---|---|

| 9-Fluorenone | R-MgX (Grignard) | 9-Alkyl/Aryl-9-hydroxyfluorene | Anhydrous Ether/THF | Anhydrous, inert atmosphere |

| 9-Fluorenone | R-Li (Organolithium) | 9-Alkyl/Aryl-9-hydroxyfluorene | Anhydrous Ether/THF/Hexane | Anhydrous, inert atmosphere, often low temperatures |

Nucleophilic Additions and Substitutions Affecting the C-9 Hydroxyl Group

The hydroxyl group at the C-9 position is a versatile functional handle that can be introduced through nucleophilic addition to 9-fluorenone, as discussed previously. Beyond its initial formation, this hydroxyl group can participate in subsequent reactions. For instance, in an acidic medium, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions. study.comchegg.com This allows for the conversion of the 9-hydroxyfluorene derivative to other functionalized fluorenes, although for the synthesis of this compound, the hydroxyl group is a desired final functionality.

The acidity of the C-9 proton in fluorene itself (pKa ≈ 22.6 in DMSO) allows for deprotonation with a strong base to form the fluorenyl anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. While this approach is common for forming C-C bonds at the C-9 position, the synthesis of a 9-hydroxy derivative via this route would require reaction with an oxygen-containing electrophile, which is less common than the addition to 9-fluorenone.

Introduction of the Formyl Group

The introduction of a formyl group (-CHO) is a critical step in the synthesis of this compound. This can be achieved through direct formylation of a suitable fluorene precursor or by the oxidation of a primary alcohol.

Formylation Reactions on Fluorene Systems

Formylation of aromatic systems can be accomplished through various methods, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction. However, for the synthesis of this compound, the formylation would likely be performed on a pre-existing 9-hydroxyfluorene derivative. A more direct approach to a precursor for this compound involves the formylation of fluorene itself. This can be achieved by deprotonating fluorene at the C-9 position with a strong base like sodium hydride or an alkoxide, followed by reaction with a formylating agent such as ethyl formate. quizlet.com This yields 9-formylfluorene, which would then need to be hydroxylated at the C-9 position.

Alternatively, formylation of fluorine-containing aromatic compounds has been achieved using dichloromethyl alkyl ethers mediated by Lewis acids. jst.go.jp This method could potentially be adapted for fluorene systems, although the regioselectivity would need to be carefully controlled.

Oxidation Pathways to Formyl Functionality

A more common and controlled method for introducing a formyl group is through the oxidation of a primary alcohol. In the context of synthesizing this compound, this would involve a precursor such as 9-hydroxymethyl-9-hydroxyfluorene. The synthesis of this precursor would first involve the addition of a hydroxymethyl anion equivalent to 9-fluorenone.

Once the 9-hydroxymethyl-9-hydroxyfluorene precursor is obtained, the primary alcohol at the C-9 substituent can be selectively oxidized to an aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to a carboxylic acid or disruption of the tertiary hydroxyl group. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

The oxidation of 9-fluorenol to 9-fluorenone is a well-documented reaction and highlights the susceptibility of the C-9 position to oxidation. aiinmr.com This underscores the need for a carefully chosen precursor and selective oxidation method to obtain the desired formyl group without affecting the 9-hydroxy functionality. Aerobic oxidation has also been reported for the conversion of 9H-fluorenes to 9-fluorenones, suggesting that oxidative conditions must be carefully managed. rsc.org

| Precursor | Oxidizing Agent/Method | Product | General Conditions |

|---|---|---|---|

| 9-Hydroxymethyl-9-hydroxyfluorene | Pyridinium Chlorochromate (PCC) | This compound | Anhydrous dichloromethane |

| 9-Hydroxymethyl-9-hydroxyfluorene | Swern Oxidation | This compound | Low temperature (-78 °C), anhydrous conditions |

| 9-Hydroxymethyl-9-hydroxyfluorene | Dess-Martin Periodinane | This compound | Room temperature, dichloromethane |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex fluorene derivatives can benefit significantly from such approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of fluorene derivatives. nih.govresearchgate.netresearchgate.net While direct catalytic methods for the synthesis of this compound are not extensively reported, related transition-metal-catalyzed reactions provide a conceptual framework. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds in the synthesis of various substituted fluorenes.

One potential catalytic route could involve the palladium-catalyzed carbonylation of a suitable 9-halo-9-hydroxyfluorene precursor. This would introduce a carbonyl group that could then be reduced to the formyl functionality. However, the stability of the 9-halo-9-hydroxyfluorene intermediate would be a critical factor.

More established is the palladium-catalyzed synthesis of fluorenones from biaryl precursors, which could serve as the starting material for subsequent functionalization at the C-9 position. acs.org For example, a palladium-catalyzed dehydrogenative cyclization of benzophenones can yield fluorenones. acs.org These fluorenones can then be subjected to the Grignard or organolithium reactions described earlier.

Boron trifluoride has been used as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides, demonstrating the utility of Lewis acid catalysis in the functionalization of 9-hydroxyfluorene derivatives. thieme-connect.com

Lewis Acid-Mediated Synthetic Transformations

Lewis acid catalysis plays a pivotal role in the functionalization of the fluorene nucleus, particularly at the C9 position. These catalysts can activate substrates and intermediates, facilitating bond formation that might otherwise be challenging. While direct Lewis acid-catalyzed synthesis of this compound is not extensively documented, the methodologies applied to its precursors are highly relevant.

One key precursor, 9-fluorenemethanol (B185326), can be synthesized from fluorene. The functionalization of fluorene derivatives often involves the use of Lewis acids. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles is effectively catalyzed by boron trifluoride etherate (BF₃·OEt₂). acs.org This demonstrates the utility of Lewis acids in activating hydroxyl groups at the C9 position for subsequent substitution reactions. A plausible pathway to this compound could involve the controlled oxidation of 9-fluorenemethanol, which itself can be derived from fluorene.

Furthermore, Lewis acids like bismuth(III) bromide (BiBr₃) have been employed in the sequential cyclization of 2-en-4-yn-1-yl acetates with terminal alkynes to generate 9-substituted fluorenes. mdpi.com This highlights the broader applicability of Lewis acids in constructing the fluorene scaffold with functionality at the desired position.

The Friedel-Crafts acetylation of the fluorene aromatic ring, while not at the C9 position, is a classic example of Lewis acid catalysis (e.g., using aluminum chloride) in modifying the fluorene structure, indicating the general amenability of the fluorene system to these types of reactions. umich.edu

A hypothetical Lewis acid-mediated approach to this compound could involve the trapping of a C9 carbocation, generated from a suitable precursor like 9-bromo-9-formylfluorene, with a water molecule. The Lewis acid would be crucial in promoting the formation of the carbocation.

| Reaction Type | Lewis Acid Catalyst | Substrate/Precursor | Key Transformation | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ols | Activation of C9-hydroxyl group for substitution. | acs.org |

| Cyclization | BiBr₃ | 2-en-4-yn-1-yl acetate (B1210297) and terminal alkyne | Formation of a 9-substituted fluorene core. | mdpi.com |

| Friedel-Crafts Acylation | AlCl₃ | 9H-Fluorene | Acylation of the aromatic rings. | umich.edu |

Organocatalysis in Fluorene Functionalization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of fluorene chemistry, organocatalysis provides promising avenues for the enantioselective functionalization of the C9 position.

While a direct organocatalytic route to this compound is not readily found in the literature, the application of organocatalysts to precursors and related structures is well-established. For example, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the enantioselective [4+2] cycloaddition of fluorene aldehydes with activated ketones. researchgate.net This demonstrates the potential of organocatalysis to control stereochemistry in reactions involving a formyl group at the C9 position.

Furthermore, an organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade has been developed for the synthesis of highly substituted tetrahydrofluoren-9-ones. researchgate.net This complex transformation, which generates four stereogenic centers with high diastereocontrol, underscores the power of organocatalysis in constructing intricate fluorene-based architectures. researchgate.net

A potential organocatalytic strategy for synthesizing chiral this compound could involve the asymmetric oxidation of 9-fluorenemethanol or the asymmetric hydroxylation of 9-formylfluorene. Chiral organocatalysts could be employed to control the stereochemical outcome of these transformations.

| Organocatalyst Type | Reaction | Substrate/Precursor | Significance | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Enantioselective [4+2] Cycloaddition | Fluorene aldehydes | Stereocontrol in reactions of C9-formyl precursors. | researchgate.net |

| Chiral Amine/Thiourea | Vinylogous Michael Addition/Henry Cyclization | 1,3-Indandione-derived pronucleophiles and nitroalkenes | Construction of complex chiral fluorenone derivatives. | researchgate.net |

Stereoselective Synthesis Considerations

The C9 position of this compound is a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiopure forms of this compound. Both enantioselective and diastereoselective strategies are vital considerations.

Enantioselective Approaches to Chiral 9-Substituted Fluorenes

The catalytic asymmetric synthesis of chiral fluorenes is a burgeoning field of research. researchgate.net Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have proven effective in this arena. For instance, they have been utilized in the enantioselective synthesis of inherently chiral tribenzocycloheptene derivatives through the condensation of cyclic ketones and hydroxylamines, a reaction manifold that could potentially be adapted to fluorene systems. nih.govscilit.com

The enantioselective construction of chiral tetraarylmethanes has been achieved through the organocatalytic formal substitution of 4-(2-hydroxyphenyl)benzyl alcohols, where a chiral phosphoric acid facilitates the in situ formation of a quinone methide intermediate that then undergoes a stereoselective 1,8-addition. nih.gov This strategy of generating a reactive intermediate under chiral catalytic control is a promising approach for the asymmetric functionalization of the C9 position of fluorene.

Diastereoselective Control in Functional Group Manipulations

When a chiral center already exists in a fluorene derivative, any subsequent reaction at or near this center must consider diastereoselectivity. For a molecule like this compound, which contains a single stereocenter at C9, the focus would be on diastereoselective reactions if another stereocenter were to be introduced into the molecule.

In the context of synthesizing the target compound from a chiral precursor, such as an enantiopure 9-substituted fluorene, controlling the diastereoselectivity of subsequent transformations would be paramount. For example, if a chiral auxiliary were attached to the fluorene scaffold, it could direct the stereochemical outcome of the introduction of the formyl and hydroxyl groups at the C9 position.

While specific examples of diastereoselective control in the synthesis of this compound are scarce, the principles of substrate-controlled and reagent-controlled diastereoselection would apply. The inherent steric and electronic properties of the fluorene ring system would undoubtedly play a significant role in directing the approach of reagents.

Advanced Chemical Transformations and Reactivity Studies of 9 Formyl 9 Hydroxyfluorene

Reactions Involving the Formyl Group

The aldehyde functionality in 9-Formyl-9-hydroxyfluorene is a key site for a range of chemical modifications, including oxidation, reduction, nucleophilic additions, and condensation reactions.

Oxidation Reactions to Carboxylic Acids and Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 9-hydroxyfluorene-9-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific oxidizing agents for this compound are not detailed in the provided results, analogous reactions suggest that common oxidizing agents would be effective.

A related synthesis of 9-hydroxyfluorene-9-carboxylic acid starts from phenanthrenequinone, which reacts with sodium hydroxide (B78521) to form the desired acid. google.com This acid, also known as Flurenol, has been used in the synthesis of a hexameric organooxotin prismane. chemicalbook.com

| Starting Material | Product | Reagents | Reference |

| This compound | 9-hydroxyfluorene-9-carboxylic acid | Oxidizing agents | |

| Phenanthrenequinone | 9-hydroxyfluorene-9-carboxylic acid | Sodium hydroxide | google.com |

Reduction Reactions to Alcohols and Alkanes

The reduction of the formyl group in this compound leads to the formation of 9-(hydroxymethyl)fluoren-9-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for such transformations. edubirdie.com For instance, the reduction of 9-fluorenone (B1672902) to 9-fluorenol is a well-established procedure using NaBH₄. edubirdie.com A similar method involves the reduction of 9-fluorene formaldehyde (B43269) to 9H-Fluoren-9-ol using NaBH₄ in methanol (B129727).

| Starting Material | Product | Reagents | Reference |

| This compound | 9-(hydroxymethyl)fluoren-9-ol | NaBH₄ or LiAlH₄ | edubirdie.com |

| 9-Fluorenone | 9-Fluorenol | Sodium borohydride | edubirdie.com |

| 9-Fluorene formaldehyde | 9H-Fluoren-9-ol | Sodium borohydride, Methanol |

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate. libretexts.org

Grignard reagents, for example, react with aldehydes to form secondary alcohols after an acidic workup. youtube.com In the context of this compound, a Grignard reagent (R-MgX) would add to the formyl carbon, and subsequent protonation would yield a secondary alcohol derivative at the C9 position.

Another example of nucleophilic addition is the reaction with hydroxylamine (B1172632). The reaction of 9-formylfluorene with hydroxylamine leads to the formation of a carbinolamine adduct and subsequently an oxime. researchgate.net

| Reactant | Nucleophile | Product Type | Reference |

| Aldehyde | Grignard Reagent (R-MgX) | Secondary Alcohol | youtube.com |

| 9-Formylfluorene | Hydroxylamine | Oxime | researchgate.net |

Condensation and Cyclization Reactions Utilizing the Formyl Moiety

The formyl group of this compound can participate in various condensation and cyclization reactions, which are powerful methods for constructing more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comrsc.org The product is typically an α,β-unsaturated compound. sigmaaldrich.com For this compound, this reaction would lead to the formation of a fluorene (B118485) derivative with a substituted vinyl group at the C9 position. Various catalysts, including lanthanum(III) chloride, can be used to promote this reaction. researchgate.net

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgdalalinstitute.com It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). libretexts.org The reaction of this compound with a Wittig reagent (e.g., Ph₃P=CHR) would yield a 9-alkenyl-9-hydroxyfluorene derivative. mnstate.edu The stereochemical outcome of the Wittig reaction can often be controlled based on the nature of the ylide and the reaction conditions. wikipedia.org

| Reaction Type | Reactants | Product Type | Reference |

| Knoevenagel Condensation | This compound, Active methylene compound | α,β-unsaturated fluorene derivative | sigmaaldrich.comrsc.orgresearchgate.net |

| Wittig Reaction | This compound, Phosphorus ylide | 9-Alkenyl-9-hydroxyfluorene | libretexts.orgdalalinstitute.commnstate.edu |

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C9 position of this compound offers another site for chemical modification, primarily through esterification and etherification reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. pressbooks.pub For instance, 9-hydroxyfluorene-9-carboxylic acid can be reacted with methanol in the presence of sulfuric acid to form its methyl ester. google.com Similarly, N-alpha-protected amino acid 9-fluorenylmethyl esters have been prepared through transesterification of active esters with 9-fluorenylmethanol. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. The synthesis of 9,9-bis(methoxymethyl)fluorene from 9,9-bis(hydroxymethyl)fluorene involves an etherification step using dimethyl sulfate (B86663) and a phase transfer catalyst. google.comgoogle.com This suggests that the hydroxyl group of this compound could be alkylated under similar conditions to form an ether.

| Reaction Type | Reactants | Product Type | Reference |

| Esterification | 9-hydroxyfluorene-9-carboxylic acid, Methanol, Sulfuric acid | Methyl 9-hydroxyfluorene-9-carboxylate | google.com |

| Esterification | Active esters, 9-Fluorenylmethanol | N-alpha-Protected amino acid 9-fluorenylmethyl esters | nih.gov |

| Etherification | 9,9-bis(hydroxymethyl)fluorene, Dimethyl sulfate | 9,9-bis(methoxymethyl)fluorene | google.comgoogle.com |

Dehydration Pathways to Fluorene Derivatives

The presence of a hydroxyl group at the C9 position of this compound allows for dehydration reactions, leading to the formation of highly conjugated fluorene derivatives. This transformation typically involves the elimination of a water molecule. While specific studies on the dehydration of this compound are not extensively documented, analogous reactions with similar 9-hydroxyfluorene derivatives provide insight into the likely products.

The dehydration of 9-fluorenylmethanol, a closely related compound, is known to yield dibenzofulvene through a base-catalyzed β-elimination (E1cb) mechanism. jlu.edu.cn This suggests that the dehydration of this compound would proceed via the loss of the hydroxyl group and a proton from the adjacent formyl group, resulting in the formation of 1-(dibenzofulven-9-ylidene)methanal . This highly conjugated system is an attractive target for applications in materials science due to its electronic properties. researchgate.netmdpi.com The reaction is anticipated to be facilitated by acid or base catalysis, with the choice of catalyst and reaction conditions influencing the yield and selectivity of the process.

Factors such as temperature and the type of base can influence the efficiency of such dehydration reactions. jlu.edu.cn For instance, in the related synthesis of benzofulvenes, the condensation of indene (B144670) with aldehydes is effectively catalyzed by cesium hydroxide monohydrate at room temperature. researchgate.net

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol functionality in this compound is susceptible to oxidation to form a ketone. This reaction is a common and well-established transformation in organic synthesis. The expected product of the oxidation of the secondary alcohol in this compound is 9-oxo-9H-fluorene-9-carbaldehyde .

A variety of oxidizing agents have been successfully employed for the oxidation of the parent compound, 9-fluorenol, to 9-fluorenone. bartleby.comchemicalbook.com These reagents are also expected to be effective for the oxidation of this compound. The choice of oxidant can be crucial to avoid over-oxidation or side reactions involving the aldehyde group. Milder oxidizing agents are generally preferred for this type of transformation.

Below is a table of common oxidizing agents used for the conversion of secondary alcohols to ketones, which are applicable to the oxidation of this compound.

| Oxidizing Agent/System | Description | Reference |

| Sodium Hypochlorite (Bleach) | An inexpensive and readily available oxidizing agent, often used in aqueous solutions. | bartleby.com |

| Ruthenium-on-Carbon (Ru/C) | A heterogeneous catalyst that can be used under solvent-free conditions with air or oxygen as the oxidant. | jst.go.jpresearchgate.net |

| Polymer Bromide-DMSO | A solid-supported reagent system that allows for clean and fast oxidation at room temperature. | researchgate.net |

| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from chromium trioxide in sulfuric acid. | libretexts.org |

| Pyridinium (B92312) Chlorochromate (PCC) | A milder chromium-based reagent that is often used to oxidize primary alcohols to aldehydes but is also effective for secondary alcohols. | libretexts.org |

The selection of the appropriate reagent and reaction conditions would be critical to achieve a high yield of the desired 9-oxo-9H-fluorene-9-carbaldehyde while preserving the formyl group.

Concurrent and Chemo-Selective Reactions of Both Functional Groups

The presence of two distinct functional groups, an aldehyde and a secondary alcohol, on the same carbon atom in this compound opens up possibilities for complex and selective chemical transformations.

Differential Reactivity Studies

The differential reactivity of the formyl and hydroxyl groups allows for chemo-selective reactions, where one functional group reacts in preference to the other. The aldehyde group is generally more electrophilic than the ketone that would be formed upon oxidation of the alcohol. This difference in reactivity can be exploited to perform selective reactions. For instance, nucleophilic addition reactions would be expected to occur preferentially at the formyl group.

While specific differential reactivity studies on this compound are not widely reported, the principles of chemoselectivity suggest that reagents can be chosen to target one group over the other. For example, a mild reducing agent might selectively reduce the aldehyde to a primary alcohol, yielding 9-hydroxy-9-(hydroxymethyl)fluorene, while leaving the secondary alcohol untouched. Conversely, specific protecting group strategies could be employed to temporarily block one functional group while transformations are carried out on the other.

Tandem and Cascade Reactions

The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation.

One potential cascade reaction involving this compound is a tandem Michael addition-aldol condensation. acs.orgresearchgate.netresearchgate.net In such a sequence, a nucleophile could first add to an α,β-unsaturated system, and the resulting enolate could then undergo an intramolecular aldol (B89426) condensation with the formyl group of a molecule like this compound, leading to the formation of complex polycyclic structures. While this has been demonstrated for the synthesis of functionalized 9-fluorenols from other starting materials, it highlights the potential of the formyl group in this compound to act as an electrophile in cascade sequences. rsc.orgchegg.com

Reactivity of the Fluorene Backbone

The fluorene ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The substituents at the C9 position play a crucial role in directing the position of substitution on the aromatic rings.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the fluorene backbone in electrophilic aromatic substitution are governed by their electronic properties. wikipedia.orglibretexts.org In this compound, we have two groups at the C9 position: a hydroxyl group (-OH) and a formyl group (-CHO).

Hydroxyl Group (-OH): The hydroxyl group is an activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, making the ortho (positions 1 and 8) and para (positions 4 and 5) positions more nucleophilic and thus more susceptible to electrophilic attack. masterorganicchemistry.com

Formyl Group (-CHO): The formyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 2, 3, 6, and 7). masterorganicchemistry.comlibretexts.org

C-H Functionalization Studies

The functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis, enabling the direct introduction of new functional groups without the need for pre-installed reactive handles. In the context of this compound, the fluorenyl backbone offers several C-H bonds that could be targeted for functionalization, leading to novel derivatives with potentially interesting properties. While studies specifically targeting this compound are limited, research on related fluorenol systems provides significant insights into the potential for such transformations.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization chemistry. For instance, palladium-catalyzed intramolecular C-H direct arylation has been successfully employed in the synthesis of 7b-aryl-indeno[1,2,3-jk]fluorene derivatives starting from 9-(2-bromophenyl)-9-fluorenol. nih.gov This transformation highlights the feasibility of activating C-H bonds on the fluorene core.

A general approach for the synthesis of 9-substituted fluorenols has been developed that relies on suppressing intermolecular cyclization to promote intramolecular C-H functionalization. oup.com This methodology could potentially be adapted for this compound to introduce substituents at various positions on the aromatic rings.

Rhodium catalysis is another powerful tool for C-H functionalization. nih.govnih.govsioc-journal.cn Although specific examples with this compound are not documented, the broad applicability of rhodium catalysts in C-H activation suggests that this strategy could be employed for the direct introduction of alkyl, aryl, or other functional groups onto the fluorene skeleton of the title compound.

Below is a table summarizing representative C-H functionalization reactions on related fluorene derivatives, which could serve as a basis for exploring the reactivity of this compound.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | 9-(2-bromophenyl)-9-fluorenol | 7b-Phenyl-7bH-indeno[1,2,3-jk]fluorene | 85 | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-(fluoren-9-yl)pivalamide | 2-pivalamido-9,9'-bifluorenyl | 78 | oup.com |

Table 1: Examples of C-H Functionalization on Fluorene Scaffolds

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the fluorene nucleus, coupled with the presence of the 9-hydroxy and 9-formyl groups, can drive unique ring-opening and rearrangement reactions, leading to the formation of structurally diverse molecular architectures.

Ring-Opening Reactions:

While direct ring-opening of the fluorene core in this compound is not extensively reported, analogous transformations in related systems suggest potential pathways. For instance, oxidative ring-opening of 9H-fluoren-9-ols has been achieved to produce 2-hydroxy-2′-aroyl-1,1′-biaryls. This type of transformation, if applied to this compound, could yield complex biaryl structures.

Rearrangement Reactions:

Rearrangement reactions of 9-substituted-9-fluorenols are more documented and often proceed through carbocationic intermediates. Acid-catalyzed conditions can facilitate the rearrangement of the carbon skeleton. For example, the treatment of certain 9-substituted-9-fluorenols with strong acids can lead to Wagner-Meerwein type rearrangements. acs.org

Photochemical conditions can also induce rearrangements. The photochemical pinacol (B44631) rearrangement of vicinal diols on a fluorene scaffold has been studied, indicating that the 9-hydroxy group can participate in such transformations to yield ketones or aldehydes with a rearranged carbon framework. researchgate.net

A notable rearrangement is the benzilic acid rearrangement, which is characteristic of α-dicarbonyl compounds. While this compound is not an α-diketone, its oxidation product, 9-oxo-fluorene-9-carbaldehyde, could potentially undergo a benzilic acid type rearrangement upon treatment with a strong base to yield a 9-hydroxyfluorene-9-carboxylic acid derivative.

The following table presents examples of ring-opening and rearrangement reactions observed in related fluorenyl systems.

| Reaction Type | Substrate | Conditions | Product(s) | Key Findings | Reference |

| Oxidative Ring-Opening | 9-Aryl-9H-fluoren-9-ols | Cu(OTf)₂ / N-Fluorobenzenesulfonimide | 2-Aroyl-2'-hydroxybiphenyls | C-C bond cleavage and formation of biaryls. | Not available in search results |

| Acid-Catalyzed Rearrangement | sp-9-(o-tert-Butylphenyl)-9-fluorenol | HCl | sp-9-[o-(β-chloro-α,α-dimethylethyl)phenyl]fluorene | Unprecedented monohalogenation of a tert-butyl group via a carbocationic intermediate. | acs.org |

| Photochemical Pinacol Rearrangement | 9,10-Dihydroxy-9,10-diphenyl-9,10-dihydro-phenanthrene (a fluorenyl-like system) | UV irradiation | 9-Benzoyl-9-phenylfluorene | Selective migration of a phenyl group. | researchgate.net |

Table 2: Ring-Opening and Rearrangement Reactions of Fluorene Derivatives

Mechanistic Investigations of Reactions Involving 9 Formyl 9 Hydroxyfluorene

Kinetic Studies of Transformation Pathways

Currently, there are no specific kinetic studies available in the surveyed literature that detail the transformation pathways of 9-Formyl-9-hydroxyfluorene. Kinetic analysis is crucial for understanding the rates of reaction, determining the order of reaction, and elucidating the step-by-step mechanism of a chemical transformation. Such studies would involve monitoring the concentration of the reactant and products over time under various conditions.

For related compounds, kinetic studies have been performed. For example, the photodegradation of other hydroxylated polycyclic aromatic hydrocarbons, such as 9-hydroxyfluorene, has been shown to follow pseudo-first-order kinetics under simulated sunlight irradiation. Additionally, kinetic studies on the decomposition of mixed carboxylic-carbonic anhydrides have revealed autocatalytic effects, where reaction products influence the reaction rate. However, no such data is available for this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to understanding a reaction mechanism. For this compound, direct spectroscopic or trapping evidence of intermediates in its reactions is not described in the available literature.

However, studies on analogous fluorene (B118485) derivatives provide insights into potential intermediates. For instance, the photolysis of 9-fluorenol derivatives is known to proceed through the formation of a 9-fluorenyl cation intermediate. researchgate.net In the case of 9-hydroxy-9-fluorenecarboxylic acid, laser flash photolysis has been used to generate and identify a zwitterionic intermediate, the 9-carboxylate-9-fluorenyl cation. researchgate.net

In the context of biodegradation, the metabolism of fluorene by certain bacteria has been proposed to involve a tentatively identified formyl indanone, suggesting ring-opening and rearrangement pathways. csic.esresearchgate.net It is plausible that reactions of this compound could involve similar cationic or radical intermediates, or potentially undergo rearrangements, but experimental evidence is lacking.

Influence of Reaction Conditions and Catalysts on Mechanism

The influence of reaction conditions (e.g., temperature, pressure) and catalysts on the reaction mechanism of this compound has not been specifically documented.

General principles of organic chemistry suggest that the reaction pathways of this bifunctional compound would be highly dependent on the conditions employed. For example:

Acidic conditions could facilitate the dehydration of the hydroxyl group, potentially leading to the formation of a carbocation intermediate, which could then undergo rearrangement or decarbonylation.

Basic conditions could deprotonate the hydroxyl group, forming an alkoxide that might influence the reactivity of the adjacent formyl group.

Catalysts , such as transition metals, could mediate decarbonylation of the formyl group. Rhodium complexes, for instance, are known to catalyze the decarbonylation of aldehydes. rsc.org Bifunctional ionic liquids containing both acidic and thiol groups have been shown to be effective catalysts for the condensation of 9-fluorenone (B1672902) with phenol, highlighting the potential for tailored catalysts to influence reaction outcomes. rsc.orgnih.gov

While these are plausible scenarios, they are extrapolations from the reactivity of other compounds and have not been experimentally verified for this compound.

Solvent Effects on Reactivity and Selectivity

There is no specific information in the surveyed literature regarding the effect of solvents on the reactivity and selectivity of reactions involving this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified compound. Fulfilling the request would require speculative data, which would compromise the scientific accuracy of the article.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Insights

Electrochemical Techniques for Redox Behavior and Energy Levels (e.g., Cyclic Voltammetry)

Electrochemical techniques are pivotal in elucidating the electronic structure and redox properties of organic molecules. For fluorene (B118485) derivatives, cyclic voltammetry (CV) is a particularly powerful tool for investigating their oxidation and reduction behavior, which in turn provides insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the suitability of these materials for various electronic and optoelectronic applications.

The redox behavior of fluorene compounds is intrinsically linked to their molecular structure. The fluorene core itself is electrochemically active, and modifications at the C9 position, as well as on the aromatic rings, can significantly influence the ease with which the molecule donates or accepts electrons. For instance, the introduction of electron-donating or electron-withdrawing groups can anodically or cathodically shift the oxidation and reduction potentials, respectively.

In a typical cyclic voltammetry experiment, the fluorene derivative is dissolved in an organic solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The resulting voltammogram provides information on the oxidation and reduction potentials of the compound. Reversible or quasi-reversible redox processes are indicative of stable radical ions, a desirable characteristic for many applications.

While specific experimental data for 9-Formyl-9-hydroxyfluorene is not extensively detailed in the literature, the analysis of structurally related fluorene derivatives provides a framework for understanding its potential electrochemical properties. For example, studies on various 9-substituted fluorenes have demonstrated that the nature of the substituent at the C9 position plays a crucial role in modulating the electronic properties of the molecule.

The HOMO and LUMO energy levels of a compound can be estimated from its onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials, respectively, as determined by cyclic voltammetry. These values are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The following empirical equations are commonly used for these calculations:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc+) + 4.8) [eV]

ELUMO = -e (Eredonset - E1/2(Fc/Fc+) + 4.8) [eV]

The electrochemical energy gap (Egec) can then be calculated as the difference between the HOMO and LUMO energy levels:

Egec = ELUMO - EHOMO

The data obtained from cyclic voltammetry studies are instrumental in the rational design of novel fluorene-based materials with tailored electronic properties for specific applications in organic electronics.

Theoretical and Computational Investigations of 9 Formyl 9 Hydroxyfluorene

Electronic Structure and Molecular Orbital Calculations (DFT, ab initio)

No published data were found regarding the electronic structure and molecular orbital calculations of 9-Formyl-9-hydroxyfluorene using Density Functional Theory (DFT) or ab initio methods.

HOMO-LUMO Energy Levels and Band Gap Prediction

Specific calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the resulting band gap for this compound, have not been reported in the scientific literature.

Charge Distribution and Reactivity Site Prediction

There is no available research detailing the charge distribution or the prediction of reactivity sites for this compound based on computational models.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been documented in the reviewed literature.

Reaction Pathway Modeling and Transition State Characterization

No studies were found that model reaction pathways or characterize transition states involving this compound.

Spectroscopic Property Simulations (NMR, UV-Vis)

Simulations of the Nuclear Magnetic Resonance (NMR) or Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound are not present in the available scientific record.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics simulations having been performed to investigate the intermolecular interactions of this compound.

Emerging Applications and Functional Materials Research of 9 Formyl 9 Hydroxyfluorene

Role as a Building Block in Polymer Synthesis

The presence of two distinct reactive sites on 9-Formyl-9-hydroxyfluorene allows for its use as a versatile monomer in various polymerization reactions, offering pathways to novel polymer architectures with tailored properties.

This compound is well-suited for integration into conjugated polymer backbones, particularly through polycondensation reactions. The formyl group can readily react with amine functionalities to form azomethine (-CH=N-) linkages, leading to the formation of conjugated poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are isoelectronic with poly(p-phenylene vinylene)s, a well-known class of electroluminescent polymers.

The general reaction scheme for the synthesis of poly(azomethine)s from a diformyl monomer and a diamine is a well-established method. By analogy, this compound, if converted to a diformyl derivative or reacted with a suitable co-monomer, could be incorporated into such polymer chains. The rigid fluorene (B118485) core would contribute to a high glass transition temperature and thermal stability in the resulting polymer.

Table 1: General Properties of Aromatic Poly(azomethine)s

| Property | Typical Characteristics |

|---|---|

| Thermal Stability | High decomposition temperatures, often exceeding 400°C. |

| Solubility | Generally low in common organic solvents, but can be improved by introducing flexible side chains. |

| Optical Properties | Exhibit absorption in the UV-visible range, with tunable band gaps depending on the aromatic units. |

| Liquid Crystalline Behavior | Many aromatic poly(azomethine)s exhibit thermotropic liquid crystalline phases. |

This table represents general data for the class of poly(azomethine)s and not specifically for polymers derived from this compound.

The dual functionality of this compound offers a unique advantage in tailoring polymer properties. The formyl group's reactivity is central to forming the polymer backbone through reactions like Schiff base condensation. Simultaneously, the hydroxyl group provides a site for post-polymerization modification or for creating more complex polymer architectures.

For instance, the hydroxyl group could be used to:

Introduce solubilizing groups: Attaching long alkyl chains via etherification could enhance the polymer's solubility in common organic solvents, which is often a challenge for rigid-rod polymers.

Tune optoelectronic properties: Esterification with electroactive moieties could allow for the fine-tuning of the polymer's energy levels (HOMO/LUMO) for specific applications.

Enable cross-linking: The hydroxyl group could serve as a reactive site for cross-linking the polymer chains, leading to the formation of robust network polymers with enhanced thermal and mechanical stability.

Contributions to Optoelectronic Materials

Fluorene-based polymers are widely recognized for their excellent optoelectronic properties, including high photoluminescence quantum yields and good charge carrier mobilities. While direct data for polymers from this compound is unavailable, we can infer their potential contributions based on the extensive research on other fluorene copolymers.

Polymers incorporating fluorene units are excellent candidates for the emissive layer in OLEDs, often exhibiting strong blue emission. The rigid and planar structure of the fluorene core helps to prevent aggregation-induced quenching of the fluorescence in the solid state.

Should polymers of this compound be synthesized, they would be expected to possess the favorable photoluminescent properties characteristic of polyfluorenes. The ability to modify the hydroxyl group could provide a means to tune the emission color and improve device efficiency and stability.

Table 2: Representative Performance of Fluorene-Based Copolymers in OLEDs

| Polymer Type | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) |

|---|---|---|---|

| Polyfluorene Copolymer with Dicyanostilbene | Yellow-Green | - | - |

This table presents data for existing fluorene copolymers to provide context for the potential performance of materials derived from this compound. The values are illustrative and depend on the specific device architecture.

In the field of organic photovoltaics (OPVs), conjugated polymers are used as the electron donor material in the active layer of a bulk heterojunction solar cell. The performance of an OPV device is highly dependent on the polymer's absorption spectrum, energy levels, and charge carrier mobility.

Fluorene-based copolymers have been investigated as donor materials in OPVs. By copolymerizing fluorene units with electron-accepting monomers, it is possible to create donor-acceptor polymers with broad absorption spectra that cover a significant portion of the solar spectrum. While specific data is not available, polymers derived from this compound could potentially be engineered for OPV applications, with the functional groups allowing for tuning of the electronic properties to optimize device performance.

The fluorene moiety is inherently fluorescent. The luminescence of fluorene derivatives can be sensitive to their local environment, making them useful as fluorescent sensors. The formyl and hydroxyl groups on this compound offer handles for attaching specific recognition units for sensing applications. For example, the formyl group could react with specific analytes, leading to a change in the fluorescence of the molecule, enabling its use in chemical sensing.

The photophysical properties of polymers derived from this monomer would be expected to be dominated by the fluorene backbone, leading to materials with strong blue fluorescence. The quantum yield of fluorescence would be a key parameter determining their suitability for various applications.

Catalytic and Ligand Applications

Role as a Synthetic Intermediate for Industrial Chemicals

Further research and synthesis of this compound are required to determine its properties and potential applications in these and other fields.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 9-Formyl-9-hydroxyfluorene should prioritize the establishment of sustainable and greener synthetic pathways.

Catalyst Design for Enhanced Selectivity and Efficiency

The synthesis of this compound likely involves the formylation of 9-hydroxyfluorene or the selective oxidation of 9-formylfluorene. A significant challenge lies in achieving high selectivity to prevent over-oxidation to the corresponding carboxylic acid or other side products. Future research should focus on the design of highly selective and efficient catalysts for these transformations.

Visible-light-promoted reactions represent a promising green chemistry approach. rsc.orgrsc.org The development of photocatalysts that can selectively functionalize the C9 position of fluorene (B118485) derivatives under mild, visible-light irradiation would be a significant advancement. rsc.orgrsc.org Furthermore, the use of bifunctional catalysts, such as those combining a sulfonic acid group and a sulfhydryl group in an ionic liquid, has shown success in the synthesis of related bisphenol fluorene derivatives and could be adapted for the synthesis of this compound. nih.gov The design of catalysts that can operate in environmentally friendly solvents like water would further enhance the green credentials of the synthesis.

Flow Chemistry and Continuous Processing for Production

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. acs.orgresearchgate.net The application of continuous flow technology to the synthesis of this compound could lead to more efficient and reproducible production. acs.org

Exploration of Novel Reactivity Patterns

The geminal arrangement of a hydroxyl and a formyl group in this compound suggests a rich and underexplored reactivity profile. This unique functionality could be leveraged to develop novel synthetic transformations.

Unconventional Functional Group Interconversions

The aldehyde functional group is highly reactive and can undergo a variety of transformations in aqueous or alcoholic solutions to form geminal diols or hemiacetals. brieflands.com The stability of this compound itself is a subject for investigation, as geminal diols are often considered unstable intermediates. nih.govwikipedia.org However, electron-withdrawing groups can stabilize geminal diols, a principle that might apply to the fluorene core. wikipedia.org

Future research could explore the controlled interconversion of the formyl and hydroxyl groups. For instance, selective oxidation of the formyl group to a carboxylic acid while preserving the hydroxyl group, or vice versa, would provide access to a new range of functionalized fluorene building blocks. The development of chemoselective reagents and conditions for these transformations is a key challenge.

Expanding Cascade Reaction Architectures

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for building molecular complexity efficiently. acs.orgrsc.orgacs.orgnih.govrsc.org The bifunctional nature of this compound makes it an ideal candidate for the design of novel cascade sequences.

For example, the hydroxyl group could initiate a reaction, with the subsequent involvement of the formyl group in an intramolecular cyclization. Palladium-catalyzed cascade reactions have been successfully employed for the synthesis of various fluorene derivatives and could be adapted for use with this compound. acs.orgnih.gov Research into metal-free cascade reactions, which offer a greener alternative, is also a promising avenue. rsc.orgacs.org The challenge lies in controlling the regioselectivity and stereoselectivity of these complex transformations to generate a diverse library of fluorene-based scaffolds.

Integration into Advanced Multifunctional Materials

Fluorene derivatives are widely utilized in materials science due to their unique electronic and optical properties. henu.edu.cnhenu.edu.cn The incorporation of the versatile this compound unit into polymers and other advanced materials could lead to novel functionalities.

The fluorene core itself is a valuable component in organic light-emitting diodes (OLEDs) and other electronic devices. bohrium.com The presence of both a hydroxyl and a formyl group provides two distinct points for polymerization or post-polymerization modification. For instance, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters, while the formyl group could be used for cross-linking or for the attachment of other functional moieties. rsc.org

Future research should focus on the synthesis of polymers incorporating this compound and the investigation of their properties. These materials could find applications in areas such as sensors, stimuli-responsive materials, and drug delivery systems. rsc.orgnih.govmdpi.com The development of functionalized and photodegradable fluorene-based polymers offers a route to materials that can be removed after their intended use, addressing concerns about the environmental persistence of synthetic polymers. rsc.org A significant challenge will be to understand how the specific functionality of this compound influences the bulk properties of the resulting materials.

Hybrid Organic-Inorganic Composites

The development of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the advantageous properties of both organic and inorganic components into a single material. nih.gov These materials often exhibit synergistic effects, leading to enhanced thermal stability, mechanical strength, and novel electronic or optical properties. nih.gov

Future research will likely explore the integration of this compound into such hybrid systems. The hydroxyl and formyl groups of the molecule offer reactive sites for covalent bonding with inorganic precursors, such as metal alkoxides (e.g., silica (B1680970) or titania precursors), through sol-gel processes. This could lead to the formation of Class II hybrid materials, where strong covalent bonds at the organic-inorganic interface can minimize phase separation and create well-defined structures. nih.gov

Detailed Research Findings: Currently, specific research on this compound within hybrid composites is not widely documented. However, the broader class of fluorene derivatives has been investigated for their potential in these applications. The key research questions for this compound would include:

Interface Engineering: Investigating the reaction chemistry between the functional groups of this compound and various inorganic components to control the interface at a molecular level.

Property Tuning: Elucidating how the incorporation of the fluorene moiety affects the optical (e.g., photoluminescence, refractive index) and electronic (e.g., conductivity, dielectric constant) properties of the resulting hybrid material.

Functional Architectures: Exploring the use of these hybrid materials in applications such as coatings, sensors, or as active layers in optoelectronic devices. Research into composites based on poly(3-hydroxybutyrate) and mesoporous silica has shown the potential for creating functional architectures through the careful selection of organic and inorganic components. nih.gov

Nanostructured Fluorene-Based Materials

Nanostructured materials, which have at least one dimension in the nanometer scale, often exhibit unique properties compared to their bulk counterparts due to quantum effects and a high surface-area-to-volume ratio. nih.govbeilstein-journals.org The creation of nanostructured materials from fluorene-based compounds is an area of significant interest for applications in nanomedicine, electronics, and catalysis. scispace.com

Future research into this compound is expected to venture into the fabrication of nanostructures like nanoparticles, nanofibers, and thin films. The functional groups on the molecule could be exploited to direct self-assembly processes or to functionalize the surface of other nanomaterials.

Detailed Research Findings: While specific studies on nanostructured this compound are nascent, the general field of nanostructured organic materials provides a roadmap for future investigations. Key research avenues would include:

Controlled Synthesis: Developing methods for the large-scale and reproducible synthesis of high-quality nanostructures of this compound. scispace.com

Self-Assembly: Investigating the role of intermolecular interactions (e.g., hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the formyl group) in driving the self-assembly of the molecule into ordered nanostructures.

Surface Functionalization: Using this compound to functionalize inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) to modify their surface properties, improve dispersibility in organic matrices, or introduce specific functionalities.

Device Integration: Exploring the incorporation of these nanostructured materials into devices such as organic light-emitting diodes (OLEDs), where fluorene derivatives are already known to be valuable components. rsc.org

Advanced Theoretical Modeling for Predictive Design

Advanced theoretical modeling and computational chemistry are becoming indispensable tools in materials science for predicting material properties and guiding experimental efforts. harvard.edu For a molecule like this compound, these techniques can provide deep insights into its electronic structure, reactivity, and potential performance in various applications, thereby accelerating the material discovery process.

Machine Learning Approaches in Structure-Property Relationships

Machine learning (ML) is increasingly being used to establish quantitative structure-property relationships (QSPR) for materials, enabling the prediction of properties based on molecular structure. arxiv.orgresearchgate.netconicet.gov.ar This data-driven approach can significantly reduce the time and cost associated with synthesizing and characterizing new materials. conicet.gov.ar

For this compound and its derivatives, ML models could be trained on datasets of compounds with known properties to predict key performance indicators.

Detailed Research Findings: The application of ML to fluorene derivatives is an emerging area. Future research directions would involve:

Dataset Curation: Building comprehensive datasets of fluorene derivatives, including their structural features and experimentally or computationally determined properties (e.g., optical gap, charge mobility, thermal stability).

Model Development: Applying various ML algorithms (e.g., neural networks, support vector machines) to develop predictive models for properties relevant to electronics and photonics. arxiv.org

Feature Engineering: Identifying the key molecular descriptors of this compound and related compounds that have the most significant impact on their properties.

Predictive Design: Using the trained ML models to design new derivatives of this compound with optimized properties for specific applications.

High-Throughput Virtual Screening for Material Discovery

High-throughput virtual screening (HTVS) is a computational method used to rapidly assess large libraries of virtual compounds to identify promising candidates for a specific application. harvard.eduacs.org This approach is particularly valuable in the discovery of new organic electronic materials. rsc.org

HTVS can be employed to explore the vast chemical space around the this compound scaffold to identify derivatives with superior electronic and optical properties.

Detailed Research Findings: While HTVS has been applied to various classes of organic materials, its specific application to libraries based on this compound is a future prospect. The general methodology for such research would include:

Library Generation: Creating large virtual libraries of this compound derivatives by systematically modifying the fluorene core with different functional groups.

Property Calculation: Using quantum chemistry methods, such as density functional theory (DFT), to calculate the key properties of each compound in the library, such as HOMO/LUMO energy levels, ionization potential, electron affinity, and absorption spectra. acs.orgnih.gov

Screening and Filtering: Applying a set of filtering criteria to the calculated properties to identify the most promising candidates for applications like OLEDs, organic photovoltaics, or sensors. nih.gov

Experimental Validation: Synthesizing and characterizing the top-performing candidates identified through HTVS to validate the computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.